molecular formula C20H33N3O B12996084 2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide

Cat. No.: B12996084
M. Wt: 331.5 g/mol
InChI Key: JEBVIFPSNAJBGS-XBMUEBEBSA-N
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Description

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexyl ring, an amino group, and a benzyl(ethyl)amino substituent, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.

    Introduction of the Benzyl(ethyl)amino Group: This step involves the alkylation of the cyclohexyl intermediate with benzyl(ethyl)amine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide
  • 2-amino-N-[(2S)-2-[benzyl(propyl)amino]cyclohexyl]-3-methylbutanamide
  • 2-amino-N-[(2S)-2-[benzyl(isopropyl)amino]cyclohexyl]-3-methylbutanamide

Uniqueness

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl(ethyl)amino group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C20H33N3O/c1-4-23(14-16-10-6-5-7-11-16)18-13-9-8-12-17(18)22-20(24)19(21)15(2)3/h5-7,10-11,15,17-19H,4,8-9,12-14,21H2,1-3H3,(H,22,24)/t17?,18-,19?/m0/s1

InChI Key

JEBVIFPSNAJBGS-XBMUEBEBSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCCCC2NC(=O)C(C(C)C)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N

Origin of Product

United States

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